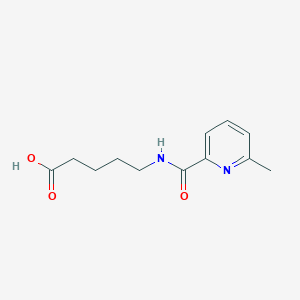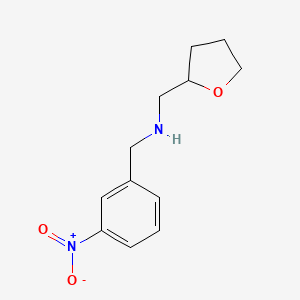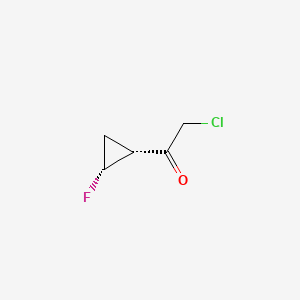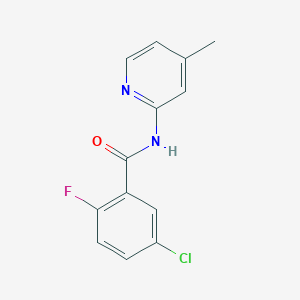
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzamide ring, along with a methylpyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylpyridine and 5-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluoro-4-methylpyridine is reacted with 5-chlorobenzoyl chloride in the presence of the base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biological research to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is explored for its potential use in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoro-4-methylpyridine: A precursor in the synthesis of the compound.
5-chlorobenzoyl chloride: Another precursor used in the synthesis.
N-(4-methylpyridin-2-yl)benzamide: A structurally similar compound without the chloro and fluoro substituents.
Uniqueness
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H10ClFN2O |
|---|---|
Poids moléculaire |
264.68 g/mol |
Nom IUPAC |
5-chloro-2-fluoro-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10ClFN2O/c1-8-4-5-16-12(6-8)17-13(18)10-7-9(14)2-3-11(10)15/h2-7H,1H3,(H,16,17,18) |
Clé InChI |
DTQHXKYSUWTXIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
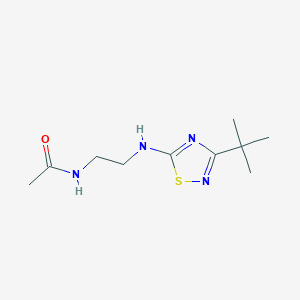
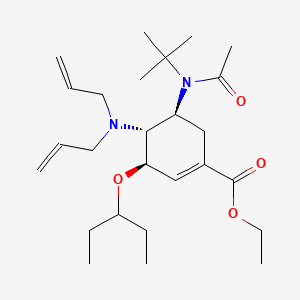
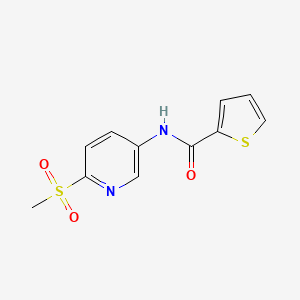
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
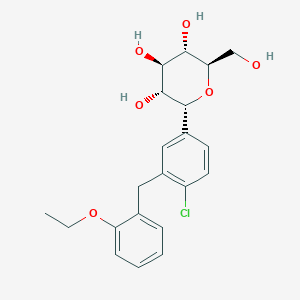
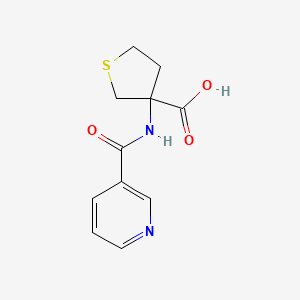
![N-(3-hydroxypropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14893228.png)
![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
